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Dibutyl-d9 Carbonate

Cat. No.: B1160814
M. Wt: 183.29
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Description

Contextual Significance of Deuterated Organic Compounds in Modern Chemical Science

Deuterated organic compounds, or molecules where one or more hydrogen atoms are replaced by deuterium (B1214612) (a stable, heavy isotope of hydrogen), are indispensable in modern science. researchgate.netclearsynth.com The key difference between hydrogen and deuterium lies in their mass; deuterium contains both a proton and a neutron, making it approximately twice as heavy as hydrogen. youtube.com This mass difference does not typically alter a compound's chemical properties, such as molecular size or dipole moment, but it does change its physical properties in subtle yet measurable ways. researchgate.net

These compounds are crucial as tracers for studying metabolic pathways and are widely used as internal standards for mass spectrometry and NMR spectroscopy. researchgate.net In pharmaceutical development, deuterium labeling can alter the metabolic stability of a drug, potentially leading to improved pharmacokinetic profiles. clearsynth.comnih.gov

Role of Deuterium Labeling in Elucidating Reaction Mechanisms and Molecular Dynamics

The most powerful application of deuterium labeling in chemistry is the study of reaction mechanisms through the Kinetic Isotope Effect (KIE). numberanalytics.com The KIE is a phenomenon where the rate of a chemical reaction changes upon substituting an atom with one of its isotopes. libretexts.org Because deuterium is heavier than hydrogen, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is stronger than a corresponding carbon-hydrogen (C-H) bond. researchgate.net

Consequently, if a C-H bond is broken during the rate-determining step of a reaction, replacing that hydrogen with deuterium will cause a noticeable decrease in the reaction rate. libretexts.org By measuring the ratio of the rate constants (kH/kD), chemists can gain profound insights into the transition state of a reaction and confirm whether a specific bond is indeed being broken in the slowest step. libretexts.orgyoutube.com This technique is a cornerstone for validating proposed reaction mechanisms. libretexts.org

Evolution of Dibutyl Carbonate Chemistry and the Strategic Importance of its Deuterated Analogs

Dibutyl Carbonate (DBC) is an important industrial chemical with a range of applications. It serves as an intermediate in the synthesis of polycarbonates, a solvent in specialty applications, a component in lithium-ion battery electrolytes, and a base for high-performance lubricants. jxnutaolab.comsaigaonutri.comchembk.comgoogle.com Historically, DBC was produced using highly toxic phosgene (B1210022). jxnutaolab.com Modern chemical research has focused on developing greener, phosgene-free synthesis routes. jxnutaolab.comchembk.com

Key alternative methods include:

Transesterification: The reaction of dimethyl carbonate (DMC) with n-butanol is a widely studied alternative that avoids hazardous reagents. jxnutaolab.com

Alcoholysis of Urea (B33335): Another green route involves reacting urea with n-butanol to produce DBC. chembk.comgoogle.com

The development and optimization of these newer, often catalyst-driven, processes necessitate a deep understanding of their underlying reaction mechanisms. This is where the strategic importance of Dibutyl-d9 Carbonate becomes evident. By using deuterated butanol (the precursor to one side of this compound) in these synthesis reactions, researchers can employ KIE studies to map the precise bond-breaking and bond-forming events, thereby optimizing catalyst efficiency and reaction yields.

Overview of Research Trajectories and Key Academic Contributions Pertaining to this compound

Key academic contributions in the synthesis of DBC represent the areas where this compound is most strategically valuable. For instance:

Research into the transesterification of DMC with butanol using catalysts like tetraethylammonium-based amino acid ionic liquids benefits from mechanistic studies that would involve deuterated reactants. jxnutaolab.com

Studies on the synthesis of diphenyl carbonate (DPC) via the transesterification of DBC with phenol, using catalysts such as Zn-Ti-O nanoplates, are another area where understanding the reaction pathway is critical for optimization. researchgate.net

Brief mentions in supplier literature suggest that isotope-labeled Dibutyl Carbonate is also considered for research into potential fuel substitutes and in studies of CO2 catalytic activation. usbio.net

In essence, the academic contribution of this compound is not as a final product but as an essential tool that enables and deepens the understanding of the advanced, greener chemical processes being developed for its non-deuterated form.

Data Tables

Table 1: Physical and Chemical Properties of Dibutyl Carbonate

This table provides data for the non-deuterated compound, Dibutyl Carbonate (CAS No. 542-52-9), which serves as a close reference for this compound. The primary difference would be a slight increase in molecular mass for the deuterated version.

PropertyValueSource(s)
Molecular Formula C9H18O3 nih.govcas.org
Molecular Mass 174.24 g/mol nih.govcas.org
Appearance Colorless Liquid saigaonutri.com
Boiling Point 207 °C saigaonutri.com
Melting Point < 25 °C cas.org
Density 0.924 g/cm³ at 20 °C saigaonutri.comcas.org
CAS Number 542-52-9 nih.govcas.org

Properties

Molecular Formula

C₉H₉D₉O₃

Molecular Weight

183.29

Synonyms

NSC 8462-d9;  n-Butyl Carbonate-d9

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of Dibutyl D9 Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

NMR spectroscopy is an indispensable technique for the detailed structural analysis of Dibutyl-d9 Carbonate. By examining different nuclei (²H, ¹H, and ¹³C), a complete picture of the molecule's structure, the success of the deuterium (B1214612) labeling, and the presence of any impurities can be established.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Site-Specific Labeling Confirmation

Deuterium (²H) NMR spectroscopy is a direct method to observe the deuterium nuclei within a molecule, making it the definitive technique for confirming successful isotopic labeling. wikipedia.orgmagritek.com Unlike proton (¹H) NMR, a ²H NMR spectrum of this compound will show signals corresponding to the deuterium atoms incorporated into the butyl chains. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the identification of the chemical environment of the deuterium atoms. magritek.comblogspot.com

A strong signal in the ²H NMR spectrum, coupled with the corresponding disappearance of signals in the ¹H NMR spectrum, provides conclusive evidence of deuteration. magritek.com For this compound, the spectrum is expected to show distinct signals for the deuterium atoms at the various positions on the butyl group (e.g., -CD₂- and -CD₃). The integration of these signals can provide a quantitative measure of the deuterium incorporation at each labeled site. The analysis is typically performed in a non-deuterated solvent to avoid overwhelming signals from the solvent itself. blogspot.com

Table 1: Hypothetical ²H NMR Spectral Data for this compound

Position in Butyl ChainExpected Chemical Shift (δ, ppm)Description
O-CD₂-CH₂-CH₂-CH₃~4.0 - 4.2Deuterons on the carbon adjacent to the oxygen atom.
O-CH₂-CD₂-CH₂-CH₃~1.6 - 1.8Deuterons on the second carbon of the butyl chain.
O-CH₂-CH₂-CD₂-CH₃~1.3 - 1.5Deuterons on the third carbon of the butyl chain.
O-CH₂-CH₂-CH₂-CD₃~0.9 - 1.0Deuterons on the terminal methyl group.

Note: The exact positions of the nine deuterium atoms would determine the specific signals observed. The table represents a general case.

Proton Nuclear Magnetic Resonance (¹H NMR) in Deuterated Solvents for Impurity Analysis

While ²H NMR confirms the presence of deuterium, ¹H NMR is crucial for assessing both isotopic and chemical purity. alfa-chemistry.comepfl.ch In an ideal, 100% deuterated sample of this compound, the ¹H NMR spectrum would show no signals corresponding to the butyl groups. However, in practice, small residual proton signals are often observed due to incomplete deuteration. The integration of these residual signals relative to an internal standard allows for the calculation of the isotopic purity.

Furthermore, ¹H NMR is highly effective for detecting non-deuterated chemical impurities. alfa-chemistry.comalfa-chemistry.com Common impurities may include residual starting materials, reagents from the synthesis (such as butanol), or common laboratory solvents. du.eduillinois.edu By comparing the observed signals to established chemical shift tables for impurities, these contaminants can be identified and quantified.

Table 2: Potential Impurities in this compound and Their Characteristic ¹H NMR Chemical Shifts (in CDCl₃)

ImpurityChemical Shift (δ, ppm)Multiplicity
Dibutyl Carbonate (non-deuterated)4.15 (t), 1.67 (m), 1.42 (m), 0.94 (t)Triplet, Multiplet
Butanol3.64 (t), 1.55 (m), 1.40 (m), 0.94 (t)Triplet, Multiplet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Acetone2.17 (s)Singlet

Note: Chemical shifts can vary slightly with concentration and temperature. alfa-chemistry.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to verify the carbon framework of the this compound molecule. The spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. chemguide.co.uklibretexts.org For dibutyl carbonate, four distinct signals are expected, corresponding to the four unique carbon atoms in the butyl chain, plus a signal for the carbonate carbon.

The incorporation of deuterium has a noticeable effect on the ¹³C NMR spectrum. Carbons directly bonded to deuterium (α-effect) exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift. cdnsciencepub.com Carbons two bonds away (β-effect) also experience a smaller upfield shift. cdnsciencepub.com By observing these isotope shifts and multiplicities in a proton-decoupled spectrum, the specific sites of deuteration can be confirmed, complementing the data from ²H NMR.

Table 3: Comparison of Expected ¹³C NMR Chemical Shifts for Dibutyl Carbonate and this compound

Carbon PositionDibutyl Carbonate (δ, ppm)This compound (Expected Shift/Multiplicity)Isotopic Effect
C=O~155~155Negligible
O-C H₂-~68Shifted upfield, multipletα- and/or β-effect
-CH₂-C H₂-~31Shifted upfield, multipletα- and/or β-effect
-CH₂-C H₂-~19Shifted upfield, multipletα- and/or β-effect
-C H₃~14Shifted upfield, multipletα- and/or β-effect

Mass Spectrometry (MS) for Isotopic Abundance and Molecular Weight Verification

Mass spectrometry is a powerful technique for determining the molecular weight and isotopic composition of a sample. It is particularly crucial for deuterated compounds to verify the mass increase resulting from the isotopic labeling and to analyze the distribution of different isotopologues.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), often to four or five decimal places. pnnl.gov This precision allows for the unequivocal determination of the elemental formula. For this compound (C₉H₉D₉O₃), HRMS can distinguish its molecular ion from that of its non-deuterated counterpart (C₉H₁₈O₃) and other potential impurities with similar nominal masses.

The measured accurate mass is compared to the theoretical (calculated) mass to confirm the identity and successful deuteration of the compound. nih.gov This technique is a cornerstone in the quality control of isotopically labeled standards. rsc.org The molecular weight of this compound is 183.293 g/mol , a significant increase from the 174.24 g/mol of the non-deuterated version. smolecule.com

Table 4: Theoretical Mass Data for Dibutyl Carbonate Isotopologues

CompoundMolecular FormulaIsotopic CompositionCalculated Exact Mass [M+H]⁺
Dibutyl CarbonateC₉H₁₈O₃d₀175.1329
This compoundC₉H₉D₉O₃d₉184.1895

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.gov In the analysis of this compound, the GC component separates the compound from any volatile chemical impurities. The retention time of the main peak serves as an indicator of its identity and purity.

The mass spectrometer then analyzes the eluting compounds. The mass spectrum of the main peak will confirm the molecular weight of this compound. More importantly, it reveals the isotopic distribution by showing the relative abundances of ions corresponding to molecules with varying numbers of deuterium atoms (e.g., d₉, d₈, d₇, etc.). cerilliant.com This distribution is critical for assessing the isotopic enrichment of the sample. The fragmentation pattern observed in the mass spectrum can also provide structural information, further confirming the identity of the compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Deuterium Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful non-destructive tool for identifying functional groups and confirming isotopic substitution. These two techniques are complementary; FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that modulate the molecule's polarizability. sapub.orgyoutube.com

For this compound, the key vibrational modes of interest are those associated with the carbonate group and the carbon-deuterium (C-D) bonds of the deuterated butyl chains.

The carbonate functional group (O-C=O) has several characteristic vibrational modes. The most prominent is the C=O stretching vibration, which is a strong absorber in the infrared spectrum. The symmetric and asymmetric stretching vibrations of the C-O single bonds are also identifiable. arxiv.org The positions of these bands can be influenced by the molecular environment. sci-hub.se For dialkyl carbonates, these vibrations are well-defined.

Deuterium substitution on the butyl chain leads to a significant and predictable shift in the vibrational frequencies of the C-H bonds. Due to the heavier mass of deuterium compared to protium, the C-D stretching vibrations occur at a considerably lower wavenumber (approximately 2100-2250 cm⁻¹) than the C-H stretching vibrations (approximately 2850-3000 cm⁻¹). acs.org The analysis of this spectral region is crucial for confirming the presence and extent of deuteration. The C-D stretching band in deuterated chloroform (B151607) (CDCl₃), for example, appears around 2252 cm⁻¹, a significant shift from the C-H stretch in chloroform. acs.org A similar shift is expected for the deuterated butyl groups in this compound.

Table 1: Expected Vibrational Mode Assignments for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique (Typical Intensity)Notes
C-D Stretching (Asymmetric & Symmetric)2100 - 2250FT-IR (Medium), Raman (Medium)Key indicator of deuteration on the butyl chain. Lower frequency than C-H stretching (~2850-3000 cm⁻¹) due to the increased mass of deuterium. acs.org
C=O Stretching~1740 - 1760FT-IR (Strong), Raman (Medium)Characteristic of the carbonate ester functional group.
C-O Stretching (Asymmetric)~1250 - 1280FT-IR (Strong), Raman (Weak)Associated with the O=C-O linkage.
O-C-O Bending (In-plane)~790 - 800FT-IR (Medium)Deformation vibration of the carbonate group.
CD₂/CD₃ Bending (Scissoring/Deformation)~1000 - 1200FT-IR (Medium)Occurs at a lower frequency compared to C-H bending modes (~1350-1470 cm⁻¹).

Chromatographic Techniques for Separation, Purity, and Quantitative Analysis

Chromatography is essential for separating this compound from potential impurities, such as its non-deuterated counterpart, starting materials, or degradation products, as well as for accurately determining its purity.

Gas Chromatography (GC) for Volatile Product Separation

Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds like Dibutyl Carbonate. acs.org It is widely used for the separation and quantification of organic carbonates. researchgate.netunl.edu When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. sigmaaldrich.com

For the analysis of this compound, a capillary column with a mid-polarity stationary phase, such as a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane), offers excellent selectivity for separating various carbonate esters and their related impurities. sigmaaldrich.com The temperature of the injection port and the oven temperature program are critical parameters that must be optimized to achieve good resolution without causing thermal degradation of the analyte. unl.edu GC-MS is particularly useful for confirming the isotopic enrichment of this compound by comparing the mass-to-charge ratio (m/z) of the molecular ion and its fragments with those of the non-deuterated standard.

Table 2: Exemplary Gas Chromatography (GC) Method Parameters for this compound Analysis
ParameterTypical ConditionPurpose
ColumnSPB®-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thicknessProvides selectivity for separating volatile organic carbonates and impurities. sigmaaldrich.com
Carrier GasHelium, constant flow rate of ~1.0 mL/minInert mobile phase for carrying the analyte through the column.
Injection Port Temperature230 - 250 °CEnsures rapid volatilization of the sample without degradation. unl.edu
Oven ProgramInitial 50 °C for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 minSeparates components based on their boiling points and interaction with the stationary phase.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantitative analysis; MS for identification and isotopic analysis. researchgate.net
Injection Volume1 µL (with split ratio, e.g., 50:1)Introduces a small, representative amount of the sample onto the column.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for analyzing compounds that may be thermally sensitive or less volatile. While Dibutyl Carbonate is amenable to GC, HPLC offers an alternative method for purity assessment, especially for detecting non-volatile impurities.

Reversed-phase HPLC is a common mode used for the analysis of organic esters. A C18 column, which separates analytes based on their hydrophobicity, is typically employed. unl.edu The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using an ultraviolet (UV) detector if impurities possess a chromophore, or more universally with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD). unl.edu For this compound, which lacks a strong chromophore, an RI detector is a suitable choice for purity determination against other non-chromophoric impurities.

Table 3: Exemplary High-Performance Liquid Chromatography (HPLC) Method Parameters for Purity Assessment
ParameterTypical ConditionPurpose
ColumnC18 reversed-phase silica (B1680970) column, 4.6 x 150 mm, 5 µm particle sizeStandard column for separating nonpolar to moderately polar organic compounds. unl.edu
Mobile PhaseIsocratic elution with Acetonitrile:Water (e.g., 70:30 v/v)Separates components based on their relative polarity.
Flow Rate1.0 mL/minControls the retention time and efficiency of the separation.
Column Temperature30 °CEnsures reproducible retention times and improves peak shape.
DetectorRefractive Index (RI) DetectorUniversal detector suitable for analytes without a UV chromophore. unl.edu
Injection Volume10 µLIntroduces a precise volume of the sample into the mobile phase stream.

Applications of Dibutyl D9 Carbonate in Mechanistic and Fundamental Chemical Research

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a technique used to trace the path of an isotope through a chemical reaction, metabolic pathway, or cell. wikipedia.org By replacing one or more atoms in a reactant with their isotopes, the journey of these atoms can be followed to elucidate the sequence of events in a reaction. wikipedia.org Dibutyl-d9 carbonate, with its deuterium-labeled butyl group, is particularly useful for such studies.

The synthesis of isotopically labeled compounds is a prerequisite for many chemical, biochemical, and medicinal investigations. researchgate.net In organic transformations, understanding the precise pathways of carbon and oxygen atoms is crucial for confirming or refuting proposed reaction mechanisms. While specific research detailing the use of this compound for tracing carbon and oxygen pathways is not extensively documented in readily available literature, the principles of isotopic labeling with similar compounds are well-established. For example, in reactions such as transesterification, where dibutyl carbonate is used as a reagent, labeling one of the butyl groups with deuterium (B1214612) allows for the unambiguous determination of which part of the molecule is involved in bond cleavage and formation. smolecule.com By analyzing the products using techniques like mass spectrometry, which detects differences in mass due to the isotopes, researchers can trace the fate of the deuterated fragment and thus elucidate the reaction pathway. wikipedia.org For instance, in the hydrolysis of dibutyl carbonate, isotopic labeling can distinguish between the cleavage of the acyl-oxygen bond versus the alkyl-oxygen bond.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon is a powerful tool for understanding reaction mechanisms, particularly the rate-determining step. libretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org

When a C-H bond is replaced by a C-D bond, the rate of reaction is often significantly slower. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break the bond. princeton.edu The magnitude of the KIE can provide information about the transition state of the reaction. princeton.edu

In the case of this compound, a primary KIE would be observed if a C-H bond on the deuterated butyl group is broken in the rate-determining step of a reaction. The rate of a reaction involving a C–H bond is typically 6–10 times faster than the corresponding C–D bond. wikipedia.org Secondary KIEs, which are smaller, occur when the isotopic substitution is at a position not directly involved in bond breaking but where the hybridization of the carbon atom changes during the reaction. libretexts.org

Table 1: Types of Kinetic Isotope Effects and Their Potential Observation with this compound

Type of KIE Description Expected kH/kD Ratio
Primary Occurs when the C-D bond is broken in the rate-determining step. Typically 6-10
Secondary (α) Isotopic substitution on a carbon undergoing rehybridization (e.g., sp3 to sp2). ~1.1-1.2

| Secondary (β) | Isotopic substitution on a carbon adjacent to the reacting center. | ~1.15-1.3 |

Isotopic labeling is an indispensable technique for investigating dynamic processes within a molecule, such as intramolecular rearrangements and exchange reactions. By selectively labeling a part of the molecule, as with the deuterated butyl group in this compound, it is possible to monitor the movement and exchange of atoms or functional groups.

For example, if a chemical process were to induce an exchange between the two butyl groups of the carbonate, this could be tracked using spectroscopic methods like Nuclear Magnetic Resonance (NMR). The distinct signal of the deuterated butyl group would allow researchers to follow its position within the molecule over time and under different conditions. This type of analysis can provide valuable data on the energy barriers and mechanisms of these intramolecular transformations.

Contributions to Electrochemical Research and Battery Science Mechanistic Studies

The application of isotopically labeled compounds has become an invaluable tool in the detailed investigation of complex electrochemical systems. This compound, a deuterated variant of dibutyl carbonate, serves as a critical tracer molecule in mechanistic studies within battery science, particularly for lithium-ion batteries. Its unique isotopic signature allows researchers to track the fate of the carbonate solvent during electrochemical processes without significantly altering the fundamental chemistry of the system.

Elucidating Electrolyte Degradation Pathways in Lithium-Ion Batteries via Isotopic Tracers

The long-term performance and safety of lithium-ion batteries are intrinsically linked to the stability of the electrolyte. The gradual degradation of electrolyte components, such as organic carbonates, leads to capacity fade and impedance growth. Isotopic labeling, using compounds like this compound, provides a powerful method for unequivocally identifying the source of degradation products. nih.gov

By substituting standard dibutyl carbonate with its deuterated counterpart in an electrolyte formulation, researchers can precisely follow the decomposition pathways of this specific solvent molecule. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish the deuterium-labeled fragments from the background of other hydrogen-containing species within the cell. This approach allows for the unambiguous identification of gaseous, soluble, and solid-state degradation products originating from the dibutyl carbonate. For example, tracking the isotopic signature can confirm whether the butyl group or the carbonate backbone is the primary site of reduction or oxidation during cycling, providing crucial insights for the development of more stable electrolyte formulations. researchgate.netrsc.org

Studying Solid Electrolyte Interphase (SEI) Formation and Evolution at Electrode Surfaces Using Deuterated Electrolyte Components

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. mdpi.com Its composition and stability are paramount for the battery's lifespan and performance. The SEI is primarily composed of the reduction products of the electrolyte. psu.eduresearchgate.net Utilizing deuterated electrolyte components like this compound is instrumental in deconstructing the complex chemistry of SEI formation.

When this compound is present in the electrolyte, any resulting SEI components that contain deuterium can be definitively traced back to it. Surface-sensitive analytical techniques can map the distribution of these deuterated species within the SEI layer. This helps to differentiate the contributions of various solvent molecules (e.g., cyclic vs. linear carbonates) to the SEI's structure. researchgate.netmdpi.com Research has shown that the SEI often has a multi-layered structure, with inorganic species closer to the anode and organic species nearer the electrolyte. psu.eduresearchgate.net Deuterium labeling helps to elucidate the specific organic components derived from linear carbonates and their spatial arrangement within this critical interphase. researchgate.net

Table 1: Common SEI Components from Carbonate Electrolytes and the Role of Deuterium Labeling
SEI ComponentChemical Formula (Example)Role of Deuterium Labeling
Lithium Alkyl CarbonatesROCO₂LiIdentifies the incorporation of the entire deuterated alkyl group (e.g., d9-butyl) into the SEI, confirming a specific reduction pathway.
Lithium CarbonateLi₂CO₃While not containing the deuterated alkyl group, its formation can be correlated with the disappearance of the deuterated carbonate signal, providing indirect evidence of the degradation pathway.
Polymeric Species(e.g., Polyolefins)Helps determine if the carbon backbone of the polymer originates from the deuterated carbonate solvent.
Lithium AlkoxidesROLiAllows for the detection of the deuterated alkyl group (e.g., d9-butoxide) within the SEI, indicating cleavage of the carbonate C-O bond.

Investigating Ion Solvation Structures and Transport Mechanisms in Deuterated Electrolyte Systems

The mobility of lithium ions within the electrolyte is governed by their solvation structure—the arrangement of solvent molecules in the immediate vicinity of the Li⁺ ion. nih.govrsc.org This structure dictates key electrolyte properties such as ionic conductivity and the ease of desolvation at the electrode surface, which is critical for fast charging. nih.gov

Employing deuterated solvents such as this compound in combination with spectroscopic techniques like NMR offers a direct probe into these solvation shells. researchgate.netresearchgate.net By observing the NMR signals of deuterium, researchers can study the dynamics of the carbonate molecules coordinating with the lithium ion. This can reveal the number of solvent molecules in the primary solvation shell and the rate at which they exchange with the bulk electrolyte. Understanding how different solvent molecules compete to solvate the lithium ion is essential for designing electrolytes that facilitate efficient ion transport. nih.gov

Applications in Polymer Science and Material Synthesis Research

Isotopic labeling is a cornerstone of modern polymer characterization, enabling detailed studies of polymer structure and dynamics that are often impossible with other methods. This compound can be utilized in this field as either a labeled solvent or, potentially, as a precursor for synthesizing labeled monomers.

As a Deuterated Monomer or Solvent in Deuterated Polymer Synthesis

In the synthesis of polymers, deuterated compounds can play two primary roles. First, this compound can be used as a deuterated solvent for polymerization reactions. smolecule.com The advantage here is that a deuterated solvent produces no signal in ¹H NMR spectroscopy, allowing for a clear, unobstructed view of the proton signals from the monomer and the resulting polymer, which simplifies reaction monitoring and polymer characterization.

Second, while less common, carbonate compounds can participate in transesterification reactions to form polycarbonates. mdpi.comdiva-portal.org In such a synthetic scheme, a deuterated precursor could be used to create a deuterated monomer, which would then be polymerized. This would result in a polymer with a deuterium-labeled backbone, making it suitable for advanced characterization techniques. ornl.govsine2020.eu

Studies of Polymer Morphology and Dynamics Using Deuterium Labeling

The most significant application of deuterium-labeled polymers is in conjunction with neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). ornl.govacs.org These methods are exceptionally powerful for studying the structure and motion of polymer chains. The utility of neutron scattering in polymer science hinges on the large difference in the coherent neutron scattering length between hydrogen and deuterium. sine2020.eusci-hub.se

By strategically replacing hydrogen with deuterium, researchers can create "contrast" within a polymer sample. For example, a blend of a deuterated polymer and its non-deuterated counterpart can be analyzed with SANS to reveal detailed information about the thermodynamics of mixing, the size and shape of individual polymer chains, and the morphology of the blend. annualreviews.org If a polymer is synthesized using a deuterated monomer derived from a precursor like this compound, the resulting labeled polymer chains can act as tracers within a matrix of unlabeled polymer, allowing for the direct observation of chain conformation and dynamics. sine2020.euannualreviews.org

Table 2: Coherent Neutron Scattering Lengths of Hydrogen and Deuterium
IsotopeSymbolCoherent Scattering Length (fm)
Hydrogen (Protium)¹H-3.74
Deuterium²H (or D)+6.67

No Publicly Available Research on the Use of this compound in Environmental and Atmospheric Tracer Studies

A comprehensive review of scientific literature reveals a significant gap in research concerning the application of this compound as a tracer in environmental and atmospheric chemistry. Despite the established utility of isotopically labeled compounds in these fields, specific studies detailing the use of this particular deuterated carbonate are not present in publicly accessible research databases.

Isotopically labeled molecules are crucial tools for scientists seeking to understand complex environmental and atmospheric processes. By replacing atoms with their heavier isotopes, researchers can track the movement, transformation, and fate of compounds in various environmental compartments. However, the application of this compound for such tracer studies has not been documented in the existing body of scientific work.

Searches for research detailing the environmental fate, transport, or use as an atmospheric tracer have yielded no specific results for this compound. While general information exists on the environmental behavior of other dibutyl compounds, such as dibutyl phthalate, and the atmospheric chemistry of other organic carbonates, this information is not transferable to the deuterated form of dibutyl carbonate in the context of tracer studies.

The absence of research in this specific area means that there are no detailed findings, data tables, or established methodologies to report regarding the role of this compound in environmental and atmospheric chemistry research. The scientific community has yet to publish studies that would form the basis of an in-depth article on this topic. Consequently, a discussion of its application in tracer studies remains purely hypothetical until such research is conducted and published.

Theoretical and Computational Chemistry Studies on Dibutyl D9 Carbonate

Quantum Chemical Calculations for Molecular Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations are essential for obtaining a detailed understanding of the electronic structure, geometry, and spectroscopic characteristics of Dibutyl-d9 Carbonate. These methods solve the Schrödinger equation for a given molecule, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. mdpi.comnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

DFT calculations can be employed to determine the stable conformations of this compound by exploring its potential energy surface. The butyl chains can adopt various rotational isomers, and DFT can predict the relative energies of these conformers, identifying the most stable structures. The substitution of hydrogen with deuterium (B1214612) is expected to have a minimal effect on the equilibrium geometry but can influence the vibrational frequencies significantly.

Vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of this compound. mdpi.comnih.gov The heavier mass of deuterium compared to hydrogen leads to a predictable shift to lower wavenumbers (redshift) for vibrational modes involving the C-D bonds compared to the C-H bonds in the non-deuterated analogue. These isotopic shifts are a key feature that can be precisely calculated and compared with experimental spectroscopic data to confirm the deuteration pattern.

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies of this compound

Vibrational ModeTypical Wavenumber Range (C-H) (cm⁻¹)Predicted Wavenumber Range (C-D) (cm⁻¹)
C-H Stretching2850-3000~2100-2200
C-H Bending1350-1480~950-1050

Note: The values in this table are approximate and would be precisely determined through specific DFT calculations for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. modgraph.co.uk Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. idc-online.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. modgraph.co.uk

The presence of deuterium atoms has two main effects on the NMR spectra. The first is the direct absence of signals from the deuterated positions in the ¹H NMR spectrum. The second is the isotopic effect on the chemical shifts of nearby nuclei. Deuterium is slightly more electron-donating than protium, which can cause a small upfield shift (to lower ppm values) in the resonance of adjacent ¹H and ¹³C nuclei. These isotopic shifts, though small, are predictable through high-level quantum chemical calculations. modgraph.co.ukidc-online.com

Table 2: Illustrative Predicted NMR Chemical Shifts and Isotopic Effects

NucleusPredicted Chemical Shift (ppm) - Non-deuteratedPredicted Isotopic Shift (ppm) due to adjacent -d9
Carbonyl Carbon (C=O)~155-0.05 to -0.1
Methylene Carbon (-CH₂-) adjacent to oxygen~67-0.1 to -0.3
Methyl Proton (-CH₃)~0.9Not directly applicable (signal absent)

Note: These are hypothetical values to illustrate the concept. Actual values would require specific calculations.

Molecular Dynamics (MD) Simulations for Solvation Behavior and Transport Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org For this compound, MD simulations can provide insights into its behavior in solution and its transport properties, such as viscosity and diffusion.

In an MD simulation, the interactions between atoms are described by a force field, and Newton's equations of motion are solved to track the trajectory of each atom. nih.gov By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can study how the molecule is solvated. The simulations can reveal the arrangement of solvent molecules around the carbonate and the strength of the interactions. The isotopic substitution is not expected to drastically change the solvation structure, but it can subtly influence the dynamics of the solvent shell due to the altered vibrational modes and mass. A combined computational and experimental study on calcium carbonate formation highlighted that solvent-mediated isotope effects can significantly influence reaction pathways when using heavy water (D₂O) versus H₂O. nih.gov

Transport properties like the diffusion coefficient can be calculated from the trajectories of the molecules in the simulation. The increased mass of this compound compared to its non-deuterated counterpart would be expected to lead to a slightly lower diffusion coefficient, a hypothesis that can be quantitatively tested with MD simulations.

Computational Modeling of Reaction Pathways Involving Deuterated Carbonates

Computational modeling can be used to explore the reaction mechanisms involving this compound. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a reaction and determine the most likely pathway.

For reactions involving the cleavage of a C-H bond, the substitution with a C-D bond can lead to a significant kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, reactions where a C-D bond is broken in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. Quantum chemical calculations can predict the magnitude of the KIE for various proposed reaction mechanisms.

For reactions of carbonates, such as hydrolysis or transesterification, computational models can elucidate the roles of catalysts and the structure of the transition states. nih.gov For this compound, these models can investigate whether the deuteration of the butyl chains influences the reactivity at the carbonyl center through electronic or steric effects, although these are generally expected to be minor. The primary influence would be on reactions that directly involve the deuterated alkyl chains. Studies on the mechanochemical synthesis of diethyl carbonate have shown that combining experimental approaches with quantum chemical calculations can reveal underlying reaction pathways and intermediates. nih.gov

Future Directions and Emerging Research Avenues for Dibutyl D9 Carbonate

Development of More Efficient and Sustainable Deuteration Technologies

The synthesis of Dibutyl-d9 Carbonate relies on effective deuteration methods. Current research focuses on developing greener and more cost-effective technologies to replace traditional approaches.

Emerging sustainable methods for deuteration include:

Titanocene-Mediated Deuteration: This system utilizes a titanocene (B72419) catalyst (Cp2TiCl), deuterium (B1214612) oxide (D2O), and manganese (Mn) to facilitate deuterium atom transfer. It offers an environmentally friendly pathway with 80-95% deuterium incorporation at moderate temperatures (25-80°C) smolecule.com.

Electrochemical Deuteration: This technique generates deuterium gas in-situ through the electrolysis of heavy water, providing a more economical deuterium source than commercially available deuterium gas. This method operates under mild conditions and achieves deuterium incorporation rates of 70-85% smolecule.com.

Exploration of Novel Research Applications in Emerging Fields (e.g., Catalysis, Green Chemistry)

The distinct properties of this compound, stemming from the kinetic isotope effect, open up new possibilities in catalysis and green chemistry.

Catalysis:

The presence of deuterium can influence reaction rates and mechanisms. Researchers are exploring the use of deuterated compounds to probe reaction pathways and design more efficient catalysts. For instance, in transesterification reactions, a common method for synthesizing dialkyl carbonates, the choice of catalyst is crucial. researchgate.net Studies have investigated various catalysts, including ionic liquids and mixed oxides, to optimize the synthesis of dibutyl carbonate under mild conditions. researchgate.net The insights gained from these studies can be applied to the synthesis and application of its deuterated analogue.

Green Chemistry:

Dibutyl Carbonate is considered an environmentally friendly solvent and reagent due to its low toxicity and volatility. smolecule.com Its deuterated counterpart, this compound, can be utilized in green chemistry applications where isotopic labeling is advantageous for mechanistic studies or as an internal standard in environmental analysis. The principles of green chemistry encourage the use of safer chemicals and solvents, and dialkyl carbonates like dimethyl carbonate (DMC) are highlighted as green reagents that can replace more hazardous substances like phosgene (B1210022) and dimethyl sulfate. ajrconline.orgresearchgate.netnih.gov The development of green synthesis routes for carbonates, such as the transesterification of glycerol (B35011) with DMC, further underscores the commitment to sustainable chemical processes. mdpi.commdpi.com

Green Chemistry PrincipleApplication in Carbonate Chemistry
Safer Solvents and Auxiliaries Dialkyl carbonates are used as substitutes for halogenated solvents. nih.gov
Use of Renewable Feedstocks Synthesis of carbonates from biomass products and carbon dioxide. mdpi.com
Catalysis Development of recyclable and reusable catalysts for carbonate synthesis. researchgate.net
Designing Safer Chemicals Dimethyl carbonate is a non-toxic alternative to hazardous reagents like phosgene. researchgate.netnih.gov

Integration of this compound into Advanced Analytical Protocols

The precise mass difference between this compound and its non-deuterated form makes it an ideal internal standard for quantitative analysis using mass spectrometry. smolecule.com Its application can enhance the accuracy and reliability of analytical methods in various fields.

Advanced analytical protocols where this compound can be integrated include:

Pharmacokinetic Studies: To accurately quantify drug metabolites.

Environmental Monitoring: For the precise measurement of pollutants.

Metabolomics Research: As an internal standard to improve the reliability of metabolite profiling.

The use of deuterated standards helps to correct for variations in sample preparation and instrument response, leading to more robust and reproducible results.

Synergistic Approaches Combining Synthetic, Analytical, and Computational Studies

A holistic understanding of this compound and its potential applications can be achieved through the integration of synthetic, analytical, and computational research.

Synthetic Chemistry: Focuses on developing efficient and selective methods for its preparation.

Analytical Chemistry: Develops and validates methods for its detection and quantification.

Computational Chemistry: Provides theoretical insights into its properties and reactivity. For example, quantum-mechanical calculations have been used to understand the synergistic dual activation catalysis in the synthesis of dibutyl carbonate using ionic liquids. researchgate.net

By combining these disciplines, researchers can accelerate the discovery of new applications for this compound. For instance, computational models can predict its behavior in different chemical environments, which can then be experimentally verified through synthetic and analytical studies. This synergistic approach can guide the design of novel experiments and lead to a deeper understanding of the kinetic isotope effect and its implications in various chemical and biological systems.

Concluding Remarks

Summary of Dibutyl-d9 Carbonate's Impact on Academic Chemical Research

This compound has established itself as a valuable tool in academic chemical research, primarily due to its role as a stable isotope-labeled internal standard. Its application in isotope dilution mass spectrometry has significantly improved the accuracy and precision of quantitative methods for dibutyl carbonate and related compounds in complex matrices. Furthermore, its potential use in mechanistic studies through the kinetic isotope effect and in tracing metabolic and environmental pathways highlights its versatility. The synthesis of this labeled compound, while requiring specialized reagents, provides researchers with a powerful means to investigate fundamental chemical and biological processes.

Unaddressed Research Questions and Potential for Future Discoveries

Despite its utility, the full potential of this compound in research has yet to be realized. There is a lack of published studies specifically detailing its application in kinetic isotope effect investigations for a wide range of reactions. A systematic study of its fragmentation behavior in advanced mass spectrometry techniques could provide deeper insights into ion chemistry. Furthermore, its application in tracing the environmental fate and metabolic pathways of dialkyl carbonates remains an area ripe for exploration. Future research could focus on developing novel applications for this compound, such as in materials science for studying polymer degradation or in toxicology for understanding the mechanisms of action of plasticizers. The continued development of synthetic methodologies for deuterated compounds will also undoubtedly expand the accessibility and application of this compound in diverse fields of chemical research. dataintelo.com

Q & A

Q. Example Table: Key Characterization Parameters

ParameterMethodExpected Outcome (this compound)
Deuterium Purity2^2H NMR>99% isotopic enrichment
Boiling PointDistillation230–235°C at 1 atm
Functional GroupsFT-IRC=O stretch at 1745 cm1^{-1}

How can researchers resolve contradictions in spectral data when characterizing this compound?

Advanced Research Focus
Discrepancies in spectral data (e.g., unexpected 13^13C NMR shifts) may arise from isotopic impurities, solvent interactions, or residual protons. Methodological solutions include:

  • Cross-validation : Compare data with analogs like Dibutyl Sebacate (CASRN 109-43-3) to identify isotopic effects .
  • Computational modeling : Use DFT calculations to predict deuterium-induced chemical shift changes .
  • Controlled experiments : Repeat synthesis under inert atmospheres to rule out oxidation byproducts .

What strategies are effective for designing isotopic tracer studies using this compound in metabolic pathways?

Advanced Research Focus
For tracer studies, ensure isotopic stability under biological conditions:

Stability assays : Incubate this compound in buffer solutions (pH 7.4, 37°C) and monitor deuterium loss via LC-MS over 24 hours.

Dose optimization : Use kinetic isotope effect (KIE) models to adjust concentrations for detectable signal-to-noise ratios without perturbing metabolic rates .

Data integration : Pair mass spectrometry with 2^2H NMR to track positional labeling in metabolites .

How should researchers address gaps in toxicity data for this compound?

Basic Research Focus
Leverage analog data (e.g., Dibutyl Adipate, CASRN 105-99-7) to predict acute toxicity and environmental persistence. Follow OECD guidelines for in vitro assays:

  • Ames test : Assess mutagenicity using Salmonella strains TA98 and TA100.
  • Aquatic toxicity : Use Daphnia magna acute immobilization tests (EC50_{50} endpoints) .

Advanced Note : For chronic exposure studies, incorporate deuterium-specific pharmacokinetic models to account for isotopic differences in metabolic clearance .

What interdisciplinary approaches enhance the application of this compound in materials science?

Advanced Research Focus
Combine isotopic labeling with advanced techniques:

  • Polymer chemistry : Synthesize deuterated polycarbonates for neutron scattering studies to analyze chain dynamics .
  • Surface science : Use AFM or XPS to study deuterium enrichment at interfaces in thin-film coatings .
  • Collaborative frameworks : Partner with computational chemists to simulate deuterium’s role in stabilizing transition states during polymerization .

How can researchers ensure compliance with data transparency standards when publishing studies on this compound?

Basic Research Focus
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Deposit raw spectra and kinetic data in repositories like Figshare or Zenodo, citing DOIs in the manuscript .

Supplementary Materials : Include step-by-step synthesis videos or chromatograms to clarify ambiguous steps .

Data Availability Statement : Specify embargo periods for proprietary datasets and justify restrictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.